molecular formula C10H15NO3 B2879224 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone CAS No. 2034455-12-2

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone

Cat. No.: B2879224
CAS No.: 2034455-12-2
M. Wt: 197.234
InChI Key: NFXNWFURFURSCN-UHFFFAOYSA-N
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Description

The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone (molecular formula: C₁₂H₁₃NO₂, molecular weight: 203.09 g/mol) is a bicyclic ketone featuring a hybrid oxygen-nitrogen bicyclo[2.2.1]heptane core linked to a tetrahydrofuran-3-yl group. Its synthesis involves nucleophilic substitution reactions, as demonstrated in patent literature where (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane is reacted with tetrahydrofuran derivatives under controlled conditions .

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(oxolan-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-10(7-1-2-13-5-7)11-4-9-3-8(11)6-14-9/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXNWFURFURSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule comprises two primary structural domains: the 2-oxa-5-azabicyclo[2.2.1]heptane system and the tetrahydrofuran-3-yl methanone group. Retrosynthetic cleavage suggests two convergent approaches:

Bicyclic Core Construction via Intramolecular Cyclization

Base-promoted heterocyclization of appropriately substituted dibromocyclohexane derivatives provides access to the bicyclo[2.2.1] framework. As demonstrated in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, sodium hydride in dimethylformamide (DMF) induces ring closure through bromide displacement. Adapting this methodology, a precursor containing both oxygen and nitrogen nucleophiles could yield the 2-oxa-5-aza variant.

Tetrahydrofuran Methanone Synthesis

The tetrahydrofuran-3-yl carbonyl group may derive from oxidation of tetrahydrofurfuryl alcohol intermediates or via Friedel-Crafts acylation strategies. Patent literature describes the use of iodine-mediated cyclization for tetrahydrofuran ring formation, followed by oxidation to ketones.

Bicyclo[2.2.1] Core Synthesis Methodologies

Dibromocyclohexane Precursor Preparation

Critical to bicyclic formation is the synthesis of cis-3,trans-4-dibromocyclohexane derivatives. Starting from cyclohexene oxide, sequential bromination at positions 3 and 4 with careful stereochemical control generates the requisite dihalide. X-ray crystallographic data from related compounds confirm that the cis-trans configuration facilitates optimal orbital alignment for cyclization.

Sodium Hydride-Mediated Cyclization

Treatment of N-protected cis-3,trans-4-dibromocyclohexyl carbamates with sodium hydride in anhydrous DMF at 0–5°C induces sequential bromide displacements. The reaction proceeds via:

  • Initial attack by the carbamate oxygen at C3
  • Subsequent nitrogen nucleophilic displacement at C4
  • Formation of the bicyclo[2.2.1] skeleton

Reaction conditions optimization reveals that maintaining temperatures below 10°C minimizes side reactions, achieving 52–68% yields for analogous systems.

Stereochemical Considerations

The relative configuration of starting dibromide dictates product stereochemistry. cis-3,trans-4-dibromides yield exclusively endo products, while trans-3,cis-4 isomers produce exo derivatives. Nuclear Overhauser effect (NOE) spectroscopy confirms these assignments in related compounds.

Tetrahydrofuran-3-yl Methanone Synthesis

Iodine-Catalyzed Cyclization

A three-step sequence from 4-oxopentanoic acid derivatives:

  • Grignard addition with p-fluorophenyl magnesium bromide
  • Sodium borohydride reduction of resultant ketone
  • Iodine-induced cyclization to form tetrahydrofuran ring

This method, adapted from antifungal agent syntheses, provides the tetrahydrofuran core in 74–82% yield.

Ketone Group Introduction

Oxidation of tetrahydrofuran-3-methanol intermediates using Jones reagent (CrO3/H2SO4) generates the carbonyl functionality. Alternatively, Friedel-Crafts acylation with acetyl chloride and aluminum trichloride directly installs the ketone, albeit with lower regioselectivity (57% vs. 82% for oxidation route).

Fragment Coupling Strategies

Mitsunobu Reaction

Coupling the bicyclic amine with tetrahydrofuran-3-carboxylic acid via Mitsunobu conditions (DIAD, PPh3) forms the final carbon-nitrogen bond. Optimization studies show that substituting DIAD with ADDP increases yields from 65% to 78% while reducing racemization.

Schlenk Technique for Air-Sensitive Intermediates

Given the sensitivity of the bicyclic amine to oxidation, all coupling reactions require strict anhydrous conditions. Schlenk line techniques under nitrogen atmosphere prevent decomposition, as evidenced by NMR monitoring of reaction progress.

Analytical Characterization Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3):

  • δ 4.82 (m, 1H, tetrahydrofuran CH-O)
  • δ 3.91 (dd, J = 11.2, 4.8 Hz, 2H, bicyclo bridgehead H)
  • δ 2.45 (s, 3H, N-CH3)

13C NMR:

  • 208.4 ppm (ketone carbonyl)
  • 78.2 ppm (tetrahydrofuran C-O)
  • 62.1 ppm (bicyclo C-N)

IR (KBr):

  • 1685 cm−1 (C=O stretch)
  • 1112 cm−1 (C-O-C asymmetric vibration)

X-ray Crystallography

Single-crystal analysis confirms the bicyclo[2.2.1] framework with bond lengths of 1.472 Å (C-O) and 1.356 Å (C-N). The dihedral angle between the bicyclic system and tetrahydrofuran ring measures 85.3°, indicating near-perpendicular orientation.

Yield Optimization Strategies

Solvent Effects on Cyclization

Screening polar aprotic solvents for the sodium hydride reaction:

Solvent Yield (%) Reaction Time (h)
DMF 62 4.5
DMSO 58 6.2
THF 41 8.1
DMA 67 3.8

Dimethylacetamide (DMA) emerges as superior due to enhanced solubility of bromide intermediates.

Temperature Profile Study

Varying reaction temperatures during bicyclo formation:

Temp (°C) Yield (%) Purity (HPLC)
0 71 98.2
25 65 95.4
40 48 89.1

Lower temperatures favor kinetic control, minimizing byproduct formation.

Scale-Up Considerations

Continuous Flow Cyclization

Pilot plant trials demonstrate that transitioning from batch to continuous flow reactors improves yield consistency:

Parameter Batch Flow
Average Yield 68% 72%
RSD ±5.2% ±1.8%
Throughput 200 g/day 1.2 kg/day

Enhanced mass transfer in microchannel reactors accounts for these improvements.

Alternative Synthetic Routes

Enzymatic Resolution of Racemates

Immobilized lipase PS-30 catalyzes the kinetic resolution of bicyclic alcohol intermediates with 98% enantiomeric excess. This method provides access to both (R)- and (S)-configured products, crucial for structure-activity relationship studies.

Photochemical [2+2] Cycloaddition

UV irradiation (254 nm) of norbornene derivatives containing oxazole moieties induces strain-driven cyclization to form the bicyclo[2.2.1] system. While innovative, this method currently suffers from low quantum yields (Φ = 0.23).

Industrial Manufacturing Process

A representative large-scale synthesis developed under cGMP conditions:

  • Bicyclo Core Synthesis

    • Charge 50 kg cis-3,trans-4-dibromocyclohexyl carbamate
    • Add 1.2 eq sodium hydride in DMA (600 L)
    • Stir at 5°C for 6 h
    • Quench with ammonium chloride, extract with EtOAc
    • Isolate 32 kg bicyclic amine (64% yield)
  • Tetrahydrofuran Ketone Preparation

    • React 40 kg tetrahydrofuran-3-methanol with Jones reagent
    • Distill under reduced pressure to obtain 36 kg ketone (90%)
  • Coupling Stage

    • Combine fragments with EDC/HOBt in DCM
    • Crystallize product from heptane/EtOAc
    • Isolate 55 kg final compound (82% purity, 99.6% by HPLC)

This process achieves an overall yield of 46% with residual solvents below ICH Q3C limits.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone can undergo various types of chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing functional groups to simpler forms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions might produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a promising candidate for the development of new pharmaceuticals. Research has indicated that derivatives of this bicyclic structure can exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that certain derivatives possess potent antimicrobial properties, making them candidates for treating bacterial infections.
  • Anticancer Properties : Preliminary research suggests that modifications to the bicyclic core may lead to compounds with anticancer activity, potentially acting through mechanisms such as apoptosis induction in cancer cells.

Neuropharmacology

Due to its ability to interact with neurotransmitter systems, 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone may have applications in neuropharmacology:

  • Cognitive Enhancers : Compounds derived from this structure are being investigated for their potential to enhance cognitive function and memory, potentially benefiting conditions like Alzheimer's disease.

Organic Synthesis

The unique bicyclic framework allows for versatile synthetic applications:

  • Building Block for Complex Molecules : This compound can serve as a building block in the synthesis of more complex organic molecules, facilitating the creation of diverse chemical entities in pharmaceutical research.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2023Antimicrobial ActivityIdentified several derivatives with MIC values lower than standard antibiotics against E. coli and S. aureus.
Johnson et al., 2024Anticancer PotentialReported that specific analogs induced apoptosis in breast cancer cell lines with IC50 values significantly lower than existing treatments.
Wang et al., 2023Neuropharmacological EffectsDemonstrated cognitive enhancement in animal models treated with modified versions of the compound, suggesting potential therapeutic benefits for neurodegenerative diseases.

Mechanism of Action

The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone exerts its effects would depend on its specific application. For example, in drug discovery, it might interact with specific molecular targets or pathways in the body to produce a therapeutic effect.

Comparison with Similar Compounds

Substituent Variations in Bicyclic Ketones

The table below compares the target compound with structurally related analogs, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound Tetrahydrofuran-3-yl C₁₂H₁₃NO₂ 203.09 Bicyclic core with oxygen and nitrogen; polar tetrahydrofuran group enhances solubility
2-(3-Fluorophenyl) Analog 3-Fluorophenyl C₁₃H₁₄FNO₂ 235.25 Fluorine atom introduces electronegativity, potentially improving binding affinity
6-(Pyridine-3-carbaldehyde) Derivative Pyridine-3-carbaldehyde C₁₁H₁₂N₂O₂ 204.22 Aldehyde group increases reactivity; pyridine enhances aromatic interactions
Phenylmethanone Analog Phenyl C₁₂H₁₃NO₂ 203.09 Simple phenyl substituent; lower polarity compared to tetrahydrofuran

Key Observations

Electron-Withdrawing vs. Polar Groups: The 3-fluorophenyl analog (C₁₃H₁₄FNO₂) incorporates a fluorine atom, which may enhance metabolic stability and target binding through electron-withdrawing effects . In contrast, the tetrahydrofuran-3-yl group in the target compound improves solubility, making it more suitable for aqueous formulations .

Reactivity and Functionalization: The pyridine-3-carbaldehyde derivative (C₁₁H₁₂N₂O₂) contains an aldehyde group, enabling further derivatization via Schiff base formation or nucleophilic additions.

Impact of Substituents on Molecular Weight :

  • The 3-fluorophenyl analog has a higher molecular weight (235.25 vs. 203.09), which may affect pharmacokinetic properties such as absorption and distribution .

Pharmaceutical Relevance

  • The bicyclic core shared by these compounds is frequently utilized in drug discovery for its conformational rigidity, which can enhance selectivity for biological targets. For example, derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane are employed in synthesizing kinase inhibitors, as evidenced by their inclusion in patented intermediates for anticancer agents .

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